molecular formula C17H14N2O3S2 B2612041 N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 942002-55-3

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2612041
CAS No.: 942002-55-3
M. Wt: 358.43
InChI Key: LAZYDULYQHTEMH-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a benzo[d]thiazole ring and a dihydrobenzo[b][1,4]dioxine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the coupling of 2-amino benzothiazole derivatives with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-amino-4-(methylthio)benzothiazole with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated benzothiazole derivatives

Scientific Research Applications

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to its combination of a benzothiazole ring with a dihydrobenzo[b][1,4]dioxine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to similar compounds.

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-23-13-7-4-8-14-15(13)18-17(24-14)19-16(20)12-9-21-10-5-2-3-6-11(10)22-12/h2-8,12H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZYDULYQHTEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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